molecular formula C17H16N6O3 B2732030 N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1331270-58-6

N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2732030
CAS No.: 1331270-58-6
M. Wt: 352.354
InChI Key: ZHMQSXLFUGDMBM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a potent, selective, and brain-penetrant ATP-competitive inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) (Source) . Its primary research value lies in the investigation of Parkinson's disease pathogenesis, as it demonstrates high specificity for the pathogenic G2019S LRRK2 mutant, which is the most common genetic cause of familial Parkinson's (Source) . The compound acts by inhibiting LRRK2 kinase activity, which subsequently reduces the phosphorylation of its substrate Rab10 both in vitro and in vivo, serving as a key pharmacodynamic biomarker (Source) . This inhibitor is a critical research tool for elucidating LRRK2's role in cellular pathways such as lysosomal function, autophagy, and vesicular trafficking, and for validating LRRK2 as a therapeutic target in preclinical models of neurodegenerative disease. Its well-characterized profile enables studies on the connection between LRRK2 function and the development of Parkinson's pathology.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-25-13-5-2-4-12(8-13)20-17(24)23-9-11(10-23)16-21-15(22-26-16)14-18-6-3-7-19-14/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMQSXLFUGDMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Introduction of the pyrimidinyl group: This step involves the coupling of the oxadiazole intermediate with a pyrimidine derivative using a suitable coupling reagent.

    Formation of the azetidine ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the methoxyphenyl group:

    Formation of the carboxamide moiety: The final step involves the conversion of the intermediate to the carboxamide derivative using an amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Oxadiazole Ring

  • Acid/Base Stability : Resistant to hydrolysis under mild acidic (pH 4–6) or basic (pH 8–10) conditions but cleaves under strong HCl/NaOH at elevated temperatures .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing nature; nitration/sulfonation requires harsh conditions (H2SO4/HNO3 at 100°C) .

Azetidine Ring

  • Ring-Opening Reactions : Susceptible to nucleophilic attack at the β-carbon:

    Azetidine+ROHH+RO-(CH2)3-NH-C(O)-Ar\text{Azetidine} + \text{ROH} \xrightarrow{\text{H}^+} \text{RO-(CH}_2\text{)}_3\text{-NH-C(O)-Ar}

    Reported yields: 60–70% with primary alcohols .

Pyrimidine Substituent

  • Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Pd, Pt), enabling catalytic applications .

  • Nucleophilic Aromatic Substitution : Activated positions undergo substitution with amines or thiols under microwave irradiation .

Comparative Reaction Efficiency

Data from analogous systems highlight critical parameters:

Reaction TypeConditionsYield (%)Key Catalyst/Reagent
Oxadiazole cyclizationI₂, KI, CH₃CN, 80°C92–971,3-Dibromo-5,5-DMH
Azetidine couplingT3P, DMF, RT78–85Propanephosphonic anhydride
Suzuki–Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME, 100°C65–72Pd(0) catalyst

Stability Under Pharmacological Conditions

  • Oxidative Stability : Degrades <5% after 24 hrs in H₂O₂ (1 mM, pH 7.4) .

  • Photodegradation : Exposure to UV light (254 nm) causes 15% decomposition in 6 hrs due to oxadiazole ring cleavage .

Mechanistic Insights

The oxadiazole’s electron-deficient nature directs reactivity:

  • Nucleophilic Attack : Favored at the oxadiazole C5 position in SNAr reactions .

  • Radical Pathways : Electro-oxidative methods (LiClO₄/CH₃CN) enable C–O bond formation via radical intermediates .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide typically involves multi-step reactions that incorporate various precursors. Various characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has demonstrated notable growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% in some cases . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown promising results against both bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal pathogens (e.g., Candida albicans). The evaluation methods include disc diffusion assays and minimum inhibitory concentration (MIC) determinations, which confirmed its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the compound's potential in drug development:

  • Anticancer Study : A recent study investigated the compound's effects on various cancer cell lines, revealing that it significantly inhibits tumor growth through apoptosis induction .
  • Antimicrobial Efficacy : Another study focused on evaluating the compound against common pathogens, showing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of certain cellular processes.

    Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis or cell cycle arrest, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and biological activity (where available).

Structural Analogues and Substituent Effects

Compound Name Key Structural Differences Potential Implications Reference
N-(2-chlorophenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide 2-chlorophenyl vs. 3-methoxyphenyl substituent Altered lipophilicity and electronic properties
3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide Carbazole substituent vs. azetidine-methoxy Enhanced π-π stacking for receptor binding
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole Nitrophenyl and phenoxyphenyl groups Increased electron-withdrawing character
  • Substituent Impact : The 3-methoxyphenyl group in the target compound likely improves solubility compared to the 2-chlorophenyl analogue , while the carbazole-containing derivatives in prioritize aromatic interactions for receptor targeting.
  • Azetidine vs.

Physicochemical Properties

Property Target Compound (Predicted) 2-Chlorophenyl Analogue Carbazole-Oxadiazole
Molecular Weight ~400 g/mol ~390 g/mol ~450 g/mol
LogP ~2.5 (moderate lipophilicity) ~3.0 ~4.2
Hydrogen Bond Acceptors 7 7 9

Biological Activity

N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological assays, mechanisms of action, and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, and it features a unique structure that includes an azetidine ring and a pyrimidine derivative. The presence of the methoxy group and the oxadiazole moiety is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The detailed synthetic pathway includes:

  • Formation of the pyrimidine ring.
  • Introduction of the oxadiazole moiety via cyclization reactions.
  • Construction of the azetidine framework through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine structures. For instance:

  • In vitro assays have demonstrated that derivatives similar to N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.67 to 1.18 µM .
Cell LineIC50 (µM)Reference
MCF71.18
HCT1160.67
PC30.80

The mechanism underlying the anticancer effects of this compound is believed to involve:

  • Inhibition of cell proliferation : Targeting specific kinases involved in cancer cell growth.
  • Induction of apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Cell cycle arrest : Preventing cells from progressing through critical phases of division.

Study 1: In Vitro Evaluation

A study conducted by Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays against multiple cancer types. The results indicated that compounds with similar structural features to N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine displayed significant cytotoxicity .

Study 2: Molecular Docking Studies

Molecular docking studies were performed to assess the binding affinity of N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine to target proteins involved in cancer progression. The binding energy values suggested strong interactions with key enzymes responsible for tumor growth .

Future Directions

The promising biological activity of N-(3-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine suggests potential for further development as an anticancer agent. Future research should focus on:

  • In vivo studies to evaluate efficacy and safety profiles.
  • Structure–activity relationship (SAR) studies to optimize the compound's potency and selectivity.
  • Clinical trials to assess therapeutic viability in humans.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized under mild reaction conditions?

  • Methodological Answer : Utilize a base-mediated nucleophilic substitution approach. For example, stir equimolar amounts of the oxadiazole-thiol precursor (1 mmol) with K₂CO₃ (1.2 mmol) in DMF at room temperature, followed by slow addition of RCH₂Cl (1.1 mmol). This method minimizes side reactions and avoids high-temperature degradation . Monitor reaction progress via TLC or HPLC to optimize reaction time (typically 6–12 hours).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for pyrimidine and methoxyphenyl groups) and carbonyl carbons (δ ~165–175 ppm).
  • Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with oxadiazole and azetidine ring cleavage.
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from theoretical values) to ensure purity .

Advanced Research Questions

Q. How do computational methods enhance the design of synthesis pathways for this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, use reaction path search algorithms to identify optimal conditions (solvent, catalyst) for oxadiazole-azetidine coupling. Pair computational data with high-throughput experimentation to validate predicted yields and selectivity, reducing trial-and-error cycles by ~40% .

Q. What reaction mechanisms govern the stability of the oxadiazole ring under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the oxadiazole nitrogen may lead to ring-opening via nucleophilic attack (e.g., by water).
  • Basic Conditions : Hydroxide ions can induce hydrolysis of the oxadiazole, forming carboxylic acid derivatives.
  • Experimental Validation : Conduct pH-dependent stability studies (1–14) with LC-MS monitoring to identify degradation products. Use kinetic modeling to derive rate constants .

Q. How do structural modifications (e.g., methoxy group positioning) influence physicochemical properties?

  • Methodological Answer : Compare analogs with differing substitution patterns:

  • Increased Methoxy Groups : Enhance solubility in polar solvents (e.g., logP reduction by ~0.5 units) but may reduce membrane permeability.
  • Pyrimidine vs. Pyridine Rings : Pyrimidine’s electron-withdrawing nature increases electrophilic reactivity at the oxadiazole C5 position.
  • Data Source : Cross-reference synthetic yields, melting points, and spectroscopic data from structurally related compounds .

Q. How can contradictory data on reaction yields from different protocols be resolved?

  • Methodological Answer :

  • Case Study : Traditional stirring (60% yield) vs. ultrasonic-assisted synthesis (75% yield) .
  • Root-Cause Analysis : Ultrasonic cavitation improves mass transfer, reducing reaction time (4 hours vs. 12 hours). Replicate experiments under controlled humidity/temperature to isolate variables.
  • Statistical Validation : Apply ANOVA to yield data (p < 0.05) to confirm significance.

Experimental Design Considerations

Q. What strategies mitigate azetidine ring strain during functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the azetidine nitrogen with Boc groups to prevent undesired nucleophilic attacks.
  • Low-Temperature Coupling : Perform oxadiazole-azetidine coupling at 0–5°C to minimize ring-opening side reactions.
  • Post-Synthesis Analysis : Use X-ray crystallography to confirm ring integrity and stereochemistry .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent biological activity despite structural homology?

  • Methodological Answer :

  • Steric Effects : Bulky substituents on the methoxyphenyl group may hinder target binding (e.g., IC₅₀ differences >10 µM).
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) alter H-bonding capacity, affecting receptor affinity.
  • Validation : Perform molecular docking simulations and SAR studies to correlate structure with activity .

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